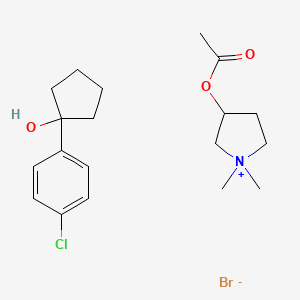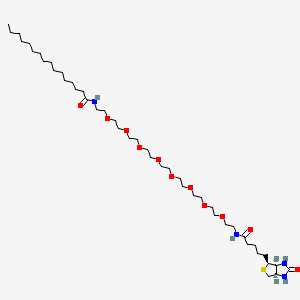![molecular formula C20H26N2O4 B13848802 (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one is a complex organic compound that belongs to the class of oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the Indole Moiety: The indole group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate indole derivatives and palladium catalysts.
Addition of Substituents: The tert-butyl, ethoxycarbonyl, and methyl groups are introduced through alkylation or acylation reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazolidinone ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to inhibition or activation of the target’s function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one: Unique due to its specific substituents and stereochemistry.
Other Oxazolidinones: Compounds with similar oxazolidinone rings but different substituents, such as linezolid and tedizolid, which are used as antibiotics.
Indole Derivatives: Compounds with indole moieties, such as tryptophan and serotonin, which have different biological activities.
Uniqueness
The uniqueness of (2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl)-4-methyl-1,3-oxazolidin-5-one lies in its combination of an oxazolidinone ring with an indole moiety and specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H26N2O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl (2R)-2-tert-butyl-4-(1H-indol-3-ylmethyl)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C20H26N2O4/c1-6-25-18(24)22-16(19(2,3)4)26-17(23)20(22,5)11-13-12-21-15-10-8-7-9-14(13)15/h7-10,12,16,21H,6,11H2,1-5H3/t16-,20?/m1/s1 |
InChI Key |
CXJSMIAEGAYRJH-QRIPLOBPSA-N |
Isomeric SMILES |
CCOC(=O)N1[C@H](OC(=O)C1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C |
Canonical SMILES |
CCOC(=O)N1C(OC(=O)C1(C)CC2=CNC3=CC=CC=C32)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


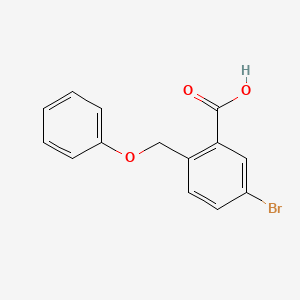


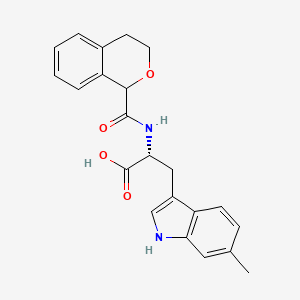
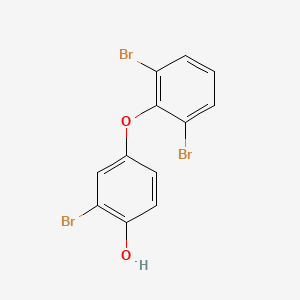

![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)

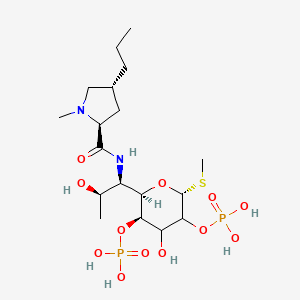
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
